4-Benzyloxy-2-bromo-1-trifluoromethylbenzene
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Overview
Description
4-Benzyloxy-2-bromo-1-trifluoromethylbenzene is an organic compound with the molecular formula C14H10BrF3O. It is a derivative of benzene, characterized by the presence of a benzyloxy group, a bromine atom, and a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-2-bromo-1-trifluoromethylbenzene typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Benzyloxylation: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol (C6H5CH2OH) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-2-bromo-1-trifluoromethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether under inert atmosphere.
Major Products
Substitution: Formation of azido derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of methyl-substituted benzene derivatives.
Scientific Research Applications
4-Benzyloxy-2-bromo-1-trifluoromethylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-2-bromo-1-trifluoromethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can form hydrogen bonds with active sites, while the trifluoromethyl group enhances lipophilicity and membrane permeability. The bromine atom can participate in halogen bonding, further stabilizing the interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyloxy-2-chloro-1-trifluoromethylbenzene
- 4-Benzyloxy-2-iodo-1-trifluoromethylbenzene
- 4-Benzyloxy-2-fluoro-1-trifluoromethylbenzene
Uniqueness
4-Benzyloxy-2-bromo-1-trifluoromethylbenzene is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its chloro, iodo, and fluoro analogs. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-bromo-4-phenylmethoxy-1-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3O/c15-13-8-11(6-7-12(13)14(16,17)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNCLHCFZSJTEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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